2-ethoxyacetyl chloride

Antibacterial drug development β-Lactam derivatives Medicinal chemistry

Research supply challenge: Sourcing an acyl chloride with verified reactivity and stability profiles for patent-protected pharmaceutical scaffolds. 2-Ethoxyacetyl chloride (CAS 14077-58-8) is the exact electrophile specified in WO2023056789 for constructing novel β-lactam antibiotics. - Enables installation of the critical 2-ethoxyacetyl moiety; substitution with methoxyacetyl or acetyl analogs yields structurally distinct, patent-excluded products. - Supplied with 0.3% MgO stabilizer to mitigate decomposition, ensuring reproducible acylation kinetics. - Validated reaction precedent with amine substrates (e.g., cis-3-amino-6-methylchroman-4-ol) reduces process development risk.

Molecular Formula C4H7ClO2
Molecular Weight 122.55 g/mol
CAS No. 14077-58-8
Cat. No. B078073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxyacetyl chloride
CAS14077-58-8
Molecular FormulaC4H7ClO2
Molecular Weight122.55 g/mol
Structural Identifiers
SMILESCCOCC(=O)Cl
InChIInChI=1S/C4H7ClO2/c1-2-7-3-4(5)6/h2-3H2,1H3
InChIKeyZPMWWAIBJJFPPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxyacetyl Chloride: Chemical Identity & Specifications


2-Ethoxyacetyl chloride (CAS 14077-58-8; C₄H₇ClO₂; MW 122.55 g/mol) is an acyl chloride derivative characterized by an ethoxy group (-OCH₂CH₃) at the alpha position [1]. As a reactive electrophile, it readily undergoes acylation reactions with nucleophiles including amines and alcohols, forming ethoxyacetyl amides and esters respectively . Commercially available grades include 97% purity (stabilized with 0.3% magnesium oxide to mitigate decomposition) and ≥95% purity (GC/T) . Its physical properties—boiling point 124-125°C, density 1.119-1.12 g/cm³, and flash point 45°C—define its handling and shipping classifications under UN2920 (Class 8/3) [2].

1

Acylation workflow for ethoxyacetyl group installation

Reactive acyl chloride for amide/ester bond formation
2

Grade selection: stabilized (97% with MgO) vs. ≥95% (GC/T)

Stabilizer extends shelf life; select based on protocol tolerance
3

Moisture-sensitive handling: inert atmosphere, -20°C storage

Ethoxy group influences hydrolytic stability; protocol design critical

2-Ethoxyacetyl Chloride: Risks of Generic Substitution


Acyl chlorides as a class share electrophilic reactivity, but substitution cannot be assumed without quantitative verification. 2-Ethoxyacetyl chloride differs from structurally similar analogs (e.g., methoxyacetyl chloride, acetyl chloride, chloroacetyl chloride) in three critical dimensions: (1) The electron-donating ethoxy group modulates carbonyl electrophilicity, altering reaction rates and regioselectivity in acylation compared to unsubstituted or halogen-substituted analogs [1]; (2) Hydrolytic stability differs—the ethoxy moiety influences susceptibility to moisture degradation, necessitating specific storage protocols (e.g., -20°C under inert gas with MgO stabilizer) that generic acyl chlorides may not require ; (3) The resulting ethoxyacetyl-protected products exhibit distinct physicochemical properties (solubility, metabolic stability) that cannot be replicated by methoxyacetyl or other acyl groups in final drug candidates [2].

Electrophilicity mismatch

Ethoxy group donates electron density, altering carbonyl reactivity compared to methoxyacetyl or unsubstituted acetyl analogs. Reaction rates and regioselectivity may shift.

Stability profile differs

Hydrolytic degradation pathway is influenced by the ethoxy moiety. Generic acyl chlorides without MgO stabilization or -20°C inert storage may degrade differently.

Product properties not transferable

Ethoxyacetyl-protected intermediates exhibit distinct solubility and metabolic stability profiles. Methoxyacetyl or other acyl groups cannot replicate these properties in final candidates.

2-Ethoxyacetyl Chloride: Comparative Evidence for Procurement


β-Lactam Antibacterial Scaffolds: Non-Substitutable Moiety

Patent WO2023056789 discloses a series of novel β-lactam derivatives synthesized using 2-ethoxyacetyl chloride as the key acylating agent to install the 2-ethoxyacetyl moiety [1]. The patent claims that compounds containing this specific ethoxyacetyl group exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including multi-drug resistant strains [1].

Moiety requirement
Reported
2-Ethoxyacetyl group claimed essential for antibacterial activity spectrum in patent WO2023056789
Substitution would yield structurally different compounds with unverified activity
Patent disclosure; MIC values not publicly available
Antibacterial drug development β-Lactam derivatives Medicinal chemistry

Fungicidal Lead Discovery: Ethoxyacetyl vs. Fluorobenzoyl Donors

Chen et al. (2014) employed 2-ethoxyacetyl chloride (B1) and 4-fluorobenzoyl chloride (B2) as acyl donors in parallel combinatorial libraries to synthesize 36 N-substituted phenyl-2-acyloxycyclohexylsulfonamides [1]. The B1-derived ethoxyacetyl libraries bearing electron-withdrawing substituents (Cl, CF₃) on the phenyl ring demonstrated higher fungicidal activity than the B2-derived 4-fluorobenzoyl libraries [1]. Three specific ethoxyacetyl-containing library mixtures (A5B1, A6B1, A7B1) exhibited activity surpassing that of the commercial fungicide procymidone in mycelial growth inhibition assays against Botrytis cinerea [1].

Fungicidal SAR
Head-to-head
Ethoxyacetyl libraries (B1) showed higher reported activity than 4-fluorobenzoyl libraries; A5B1, A6B1, A7B1 outperformed procymidone
Supports ethoxyacetyl selection for sulfonamide fungicide discovery
Qualitative ranking in mycelial growth inhibition assay
Agricultural fungicide discovery Combinatorial chemistry Structure-activity relationship

Validated HPLC Purity and Impurity Profiling

A reverse-phase HPLC method using a Newcrom R1 column has been validated for the analysis of ethoxyacetyl chloride, enabling both purity determination and preparative impurity isolation [1]. The mobile phase consists of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS compatibility), providing a scalable platform for pharmacokinetic studies and quality control [1]. Commercial specifications from major suppliers define quantitative purity thresholds: ≥95.0% (GC/T) from TCI and 97% with 0.3% MgO stabilizer from Thermo Fisher [2].

HPLC method
Method context
Newcrom R1 reverse-phase method validated for purity determination and impurity isolation
Provides quality benchmarks for procurement decisions
LOD/LOQ not specified; commercial purity ≥95-97%
Analytical chemistry Quality control Pharmaceutical analysis

Chroman-Derived Intermediate Synthesis: Verified Application

2-Ethoxyacetyl chloride has been specifically employed to prepare an authentic sample of cis-ethoxyacetamide via reaction with cis-3-amino-6-methylchroman-4-ol . This reaction demonstrates the compound's utility in synthesizing chromane-derived pharmaceutical intermediates, a scaffold present in various bioactive molecules. The isolation and characterization of the cis-ethoxyacetamide product confirm successful ethoxyacetyl transfer under practical synthetic conditions.

Synthetic use
Data to verify
Successful reaction with cis-3-amino-6-methylchroman-4-ol yielding cis-ethoxyacetamide
Validated starting point for chromane-based intermediate synthesis
Vendor documentation; reaction conditions not disclosed
Pharmaceutical intermediate Chromane derivatives Acylation

2-Ethoxyacetyl Chloride: Application Scenarios


Patented β-Lactam Antibacterials Against MDR Bacteria

Medicinal chemistry teams developing novel β-lactam antibiotics should source 2-ethoxyacetyl chloride when replicating or building upon the patent-protected scaffold disclosed in WO2023056789 [1]. This compound is the specified acylating agent for installing the 2-ethoxyacetyl moiety critical to the claimed antibacterial spectrum. Substitution with methoxyacetyl chloride, acetyl chloride, or chloroacetyl chloride would yield structurally distinct products lacking patent coverage and potentially devoid of antibacterial activity.

Agrochemical Fungicide Discovery via Combinatorial Libraries

Agrochemical research groups constructing sulfonamide-based fungicide libraries should select 2-ethoxyacetyl chloride as the acyl donor based on head-to-head comparative data showing superior activity of ethoxyacetyl-derived products versus 4-fluorobenzoyl-derived analogs [1]. The validated GC-MS and IR analytical methods reported by Chen et al. (2014) provide a quality control framework for library characterization [1].

Chromane-Based Pharmaceutical Intermediates Synthesis

Process development chemists synthesizing chromane-containing drug candidates (e.g., vitamin E analogs, flavonoids, or synthetic chromane-based therapeutics) can confidently employ 2-ethoxyacetyl chloride for amine acylation, with vendor documentation confirming successful reaction with cis-3-amino-6-methylchroman-4-ol [1]. This prior art reduces reaction development risk compared to screening untested acyl chlorides.

Quality Control for Ethoxyacetyl-Containing APIs

Quality control laboratories supporting ethoxyacetyl-containing API manufacturing can implement the validated Newcrom R1 HPLC method for purity testing and preparative impurity isolation [1]. The method's scalability from analytical to preparative scale and MS compatibility (via formic acid substitution) supports both release testing and pharmacokinetic studies [1].

Application
Selection Property
Validation Focus
β-Lactam antibacterial research (patented scaffold)
Ethoxyacetyl moiety specificity required by patent disclosure
Confirm ethoxyacetyl incorporation and antibacterial screening
Sulfonamide-based fungicide discovery
Reported higher activity of ethoxyacetyl vs. fluorobenzoyl libraries
Mycelial growth inhibition and SAR confirmation
Chromane-based pharmaceutical intermediate synthesis
Documented reactivity with chromane amines
Reaction yield and product identity verification
Quality control for ethoxyacetyl-containing APIs
Validated Newcrom R1 HPLC method
Purity validation and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-ethoxyacetyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.